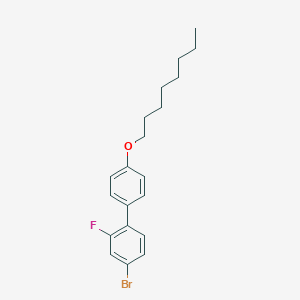
4-bromo-2-fluoro-4'-(octyloxy)-1,1'-biphenyl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Octyloxy-2’-fluoro-4’-bromobiphenyl is a biphenyl derivative characterized by the presence of an octyloxy group, a fluoro group, and a bromo group on the biphenyl structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Octyloxy-2’-fluoro-4’-bromobiphenyl typically involves the coupling of 4-bromo-2-fluorobiphenyl with an octyloxy group. One common method is the Ullmann reaction, which involves the coupling of aryl halides in the presence of copper as a catalyst. This reaction requires high temperatures and can sometimes result in erratic yields .
Industrial Production Methods: In industrial settings, the synthesis of biphenyl compounds, including 4-Octyloxy-2’-fluoro-4’-bromobiphenyl, often employs catalytic coupling reactions such as the Suzuki reaction. This method involves the coupling of aryl halides with boronic acids in the presence of a palladium catalyst, offering higher yields and milder reaction conditions compared to the Ullmann reaction .
Analyse Chemischer Reaktionen
Types of Reactions: 4-Octyloxy-2’-fluoro-4’-bromobiphenyl can undergo various chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with other nucleophiles under suitable conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted biphenyl derivatives, while oxidation and reduction reactions can lead to the formation of different functionalized biphenyl compounds .
Wissenschaftliche Forschungsanwendungen
4-Octyloxy-2’-fluoro-4’-bromobiphenyl has several applications in scientific research:
Materials Science: It is used in the development of liquid crystals and organic semiconductors due to its unique electronic properties.
Pharmaceuticals: The compound serves as an intermediate in the synthesis of various drugs, including anti-inflammatory and anticancer agents.
Chemistry: It is utilized in the study of reaction mechanisms and the development of new synthetic methodologies.
Wirkmechanismus
The mechanism by which 4-Octyloxy-2’-fluoro-4’-bromobiphenyl exerts its effects depends on its specific application. In materials science, its electronic properties are influenced by the presence of the octyloxy, fluoro, and bromo groups, which affect the compound’s ability to conduct electricity and interact with other molecules. In pharmaceuticals, the compound’s mechanism of action involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the desired therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
2-Fluoro-4-bromobiphenyl: Lacks the octyloxy group, resulting in different electronic properties and applications.
4-Octyloxybiphenyl:
4-Bromo-2’-fluorobiphenyl: Similar structure but without the octyloxy group, leading to different chemical behavior.
Uniqueness: 4-Octyloxy-2’-fluoro-4’-bromobiphenyl is unique due to the combination of the octyloxy, fluoro, and bromo groups on the biphenyl structure. This combination imparts distinct electronic properties and reactivity, making it valuable for specific applications in materials science and pharmaceuticals .
Eigenschaften
Molekularformel |
C20H24BrFO |
|---|---|
Molekulargewicht |
379.3g/mol |
IUPAC-Name |
4-bromo-2-fluoro-1-(4-octoxyphenyl)benzene |
InChI |
InChI=1S/C20H24BrFO/c1-2-3-4-5-6-7-14-23-18-11-8-16(9-12-18)19-13-10-17(21)15-20(19)22/h8-13,15H,2-7,14H2,1H3 |
InChI-Schlüssel |
GNHQJBAQBHWKSP-UHFFFAOYSA-N |
SMILES |
CCCCCCCCOC1=CC=C(C=C1)C2=C(C=C(C=C2)Br)F |
Kanonische SMILES |
CCCCCCCCOC1=CC=C(C=C1)C2=C(C=C(C=C2)Br)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


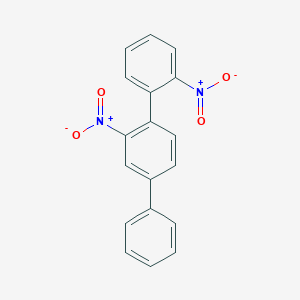
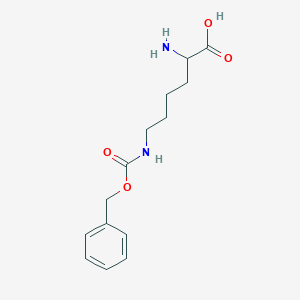
methyl]-5,5-dimethyl-1,3-cyclohexanedione](/img/structure/B371208.png)
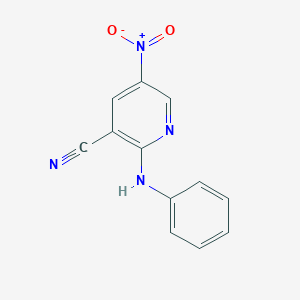
![2-[(4,6-Diamino-2-pyrimidinyl)sulfanyl]-5-nitrobenzonitrile](/img/structure/B371210.png)
![3-(3-Nitro-phenyl)-2,5-diphenyl-tetrahydro-pyrrolo[3,4-d]isoxazole-4,6-dione](/img/structure/B371211.png)
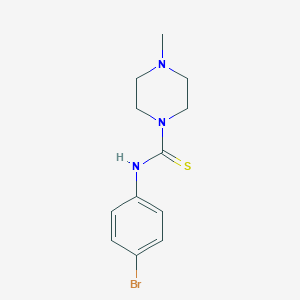
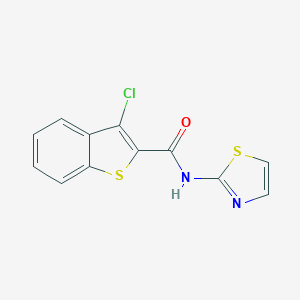

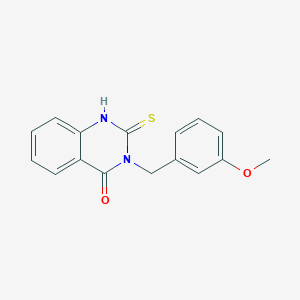
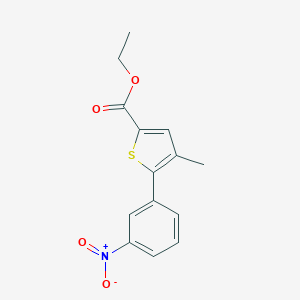
![2,2,6,6-Tetraphenyl[1,3]dioxolo[4,5-f][1,3]benzodioxole](/img/structure/B371224.png)
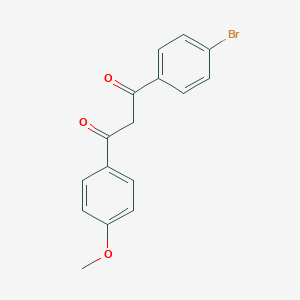
![(5Z)-5-[(2-methoxynaphthalen-1-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B371226.png)
